molecular formula C11H11F3O B14843796 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene

2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B14843796
M. Wt: 216.20 g/mol
InChI Key: BQXQVTJYSPVQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O It is characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as iron (III) chloride and reagents like trioxane and thionyl chloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group may contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a cyclopropoxy group and a trifluoromethyl group provides a distinctive combination of properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-cyclopropyloxy-1-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-7-2-3-8(11(12,13)14)6-10(7)15-9-4-5-9/h2-3,6,9H,4-5H2,1H3

InChI Key

BQXQVTJYSPVQRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.